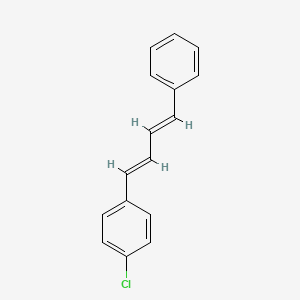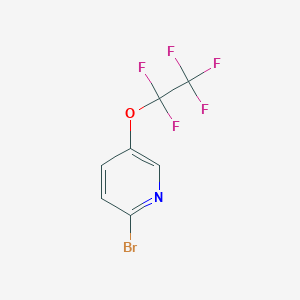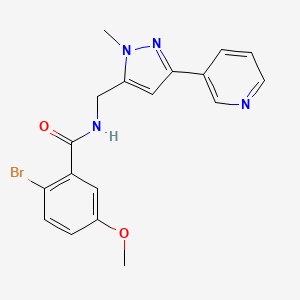![molecular formula C23H21N3O3 B2419360 3-(4-甲氧基苄基)-1-(3-甲基苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 923185-84-6](/img/structure/B2419360.png)
3-(4-甲氧基苄基)-1-(3-甲基苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
The molecular structure of “3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is complex and offers opportunities for investigating various biological processes.Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For example, the concentration of RTKs is increased by receptor oligomerization, enabling effective transphosphorylation of tyrosine residues inside the activation loop of the catalytic domain .科学研究应用
合成和表征
- 已合成和表征了化合物3-(4-甲氧基苯甲基)-1-(3-甲基苯甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮及相关衍生物,用于科学研究中的各种应用。Rauf et al. (2010)的研究探讨了吡啶并[1,2-a]嘧啶-2,4(3H)-二酮的合成和尿酶抑制作用,展示了它们作为尿酶抑制剂的潜力。
潜在的药用应用
- 类似于3-(4-甲氧基苯甲基)-1-(3-甲基苯甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮的化合物在药物化学中显示出潜力。例如,El Bouakher et al. (2013)报道了新型2,4-二取代3H-吡啶[3,2-e][1,4]二氮杂环戊酮衍生物的合成,突出了这些化合物的化学多样性和潜在的药理学相关性。
结构和光谱分析
- 类似的吡啶并[2,3-d]嘧啶衍生物的结构和光谱性质已经得到广泛研究。Ashraf et al. (2019)进行了对(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的合成、结构和光谱分析的详细研究,为这些化合物的电子结构和反应性提供了见解。
非线性光学性质应用
- 已研究了相关化合物的非线性光学性质,表明在材料科学中有潜在应用。Shettigar et al. (2009)研究了新型苯乙烯染料的三阶非线性光学性质,包括嘧啶衍生物,展示了它们作为非线性光学材料在器件应用中的潜力。
除草活性
- 类似于所讨论的化合物的嘧啶-二酮衍生物已被研究其除草活性。Huazheng (2013)的研究合成了6-(三氟甲基)嘧啶-2,4(1H,3H)-二酮化合物,表明这类化合物在农业应用中的潜力。
作为LHRH拮抗剂的潜力
- 与所讨论的化合物结构相关的噻吩[2,3-d]嘧啶-2,4-二酮衍生物已显示出作为人类黄体生成素释放激素(LHRH)受体的非肽拮抗剂的潜力。Sasaki et al. (2003)详细介绍了这类化合物的合成和生物活性,突出了它们在治疗性激素依赖性疾病中的潜力。
作用机制
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . The inhibition of kinase activity leads to a disruption in the phosphorylation process, which can result in changes in cell function, including cell growth and division .
Biochemical Pathways
The compound’s action on kinases affects various biochemical pathways. These pathways include those involved in cell growth and division, apoptosis, and differentiation . The downstream effects of these disruptions can lead to changes in cell behavior and potentially to cell death .
Pharmacokinetics
The compound’s effectiveness as a kinase inhibitor suggests that it has sufficient bioavailability to interact with its targets .
Result of Action
The molecular and cellular effects of the compound’s action include changes in cell growth and division, potential induction of apoptosis, and alterations in cell differentiation . These effects can lead to changes in the behavior and survival of cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . .
属性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-5-3-6-18(13-16)15-25-20-7-4-12-24-21(20)22(27)26(23(25)28)14-17-8-10-19(29-2)11-9-17/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZXGZIJSPCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide](/img/structure/B2419278.png)
![Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2419279.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2419281.png)
![N-(furan-2-ylmethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419282.png)

![5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419284.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2419288.png)

![2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2419291.png)
![5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide](/img/structure/B2419292.png)
![1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2419293.png)


